2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the benzo[c]pyrimido[4,5-e][1,2]thiazin class, characterized by a fused heterocyclic core. Key structural features include:
- 6-ethyl substituent: Introduces moderate lipophilicity and steric bulk.
- Thioether linkage (-S-): Bridges the heterocycle to the acetamide moiety, influencing conformational flexibility.
The molecular formula is estimated as C₂₅H₂₀FN₃O₃S₂ (molecular weight ~553 g/mol), though exact data (e.g., melting point, solubility) are unavailable in the provided evidence.
Properties
IUPAC Name |
2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-2-25-16-10-6-3-7-13(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-15-9-5-4-8-14(15)21/h3-11H,2,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYEQPBSZJYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions
Formation of the Benzo[c]pyrimido[4,5-e][1,2]thiazine Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group.
Thioether Formation: The thioether linkage is formed by reacting the sulfonyl compound with thiols or thioethers.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group in Compound X is a reactive site for nucleophilic displacement. Structural analogs (e.g.,,) undergo alkylation or arylation under basic conditions:
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | Bromoacetophenone, K₂CO₃, DMF | Benzothioate derivative (via S-alkylation) | 74–86% | , |
| Arylation | Aryl halides, Pd catalysis | Biaryl thioether derivatives | 60–75%* |
*Theoretical yield based on analogous reactions in.
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives:
Oxidation and Reduction Reactions
The sulfone (-SO₂-) and thioether groups influence redox behavior:
-
Oxidation : The thioether is already oxidized to a sulfone in Compound X , rendering further oxidation unlikely under standard conditions.
-
Reduction : Limited data exist, but the sulfone group may resist reduction except under extreme conditions (e.g., LiAlH₄ at high temperatures).
Cyclization and Ring-Opening Reactions
The benzo[c]pyrimido[4,5-e] thiazine core can participate in cycloaddition or ring-opening reactions:
Biological Interactions and Reactivity
Compound X and its analogs exhibit interactions with biological targets due to sulfur and fluorine substituents:
Stability and Decomposition Pathways
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and fluorinated byproducts (TGA data inferred from).
-
Photodegradation : Exposure to UV light leads to cleavage of the thioether bond, forming pyrimidine-thiol derivatives.
Synthetic Routes to Derivatives
Key intermediates for Compound X include:
-
6-Ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e] thiazin-2-thiol : Synthesized via cyclization of hydrazinecarbothioamides in basic media.
-
N-(2-Fluorophenyl)acetamide : Prepared by acetylation of 2-fluoroaniline .
-
Coupling Reaction : Thiol intermediate reacts with bromoacetamide derivative under Mitsunobu conditions.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Polymer Science: Can be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares substituents and hypothesized impacts:
Electronic and Steric Effects
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound likely offers better metabolic stability than 2-chlorophenyl () due to smaller size and stronger C-F bond resistance to oxidative metabolism .
- Ethyl vs. Methoxy groups, however, may enhance aqueous solubility .
- non-sulfonated analogs (e.g., ) .
Research Findings and Hypotheses
Pharmacological Potential
While direct activity data for the target compound are unavailable, structural analogs suggest possible applications:
- Anticancer/Antimicrobial Activity : Benzothiazole acetamides () and pyrimidine derivatives () often target enzymes like kinases or topoisomerases .
- Metabolic Stability : The 2-fluorophenyl group may reduce CYP450-mediated metabolism compared to chlorophenyl analogs, as observed in related fluorinated drugs .
Physicochemical Properties
- Lipophilicity : Ethyl and fluorophenyl groups (target) likely confer moderate logP values, balancing membrane permeability and solubility.
- Solubility: Sulfone and acetamide moieties may improve aqueous solubility vs. non-polar analogs (e.g., ).
Biological Activity
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide (CAS Number: 1111408-76-4) is a complex organic molecule characterized by a unique structural framework that includes a benzo[c]pyrimido[4,5-e][1,2]thiazin core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol. The intricate structure suggests multiple functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN4O3S2 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1111408-76-4 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. Preliminary studies suggest that This compound may possess:
- Antimicrobial Properties : Compounds in this class have shown effectiveness against various pathogens. Similar nitrogen heterocycles have demonstrated antimicrobial effects, indicating potential for this compound as well .
- Anticancer Activity : The compound's structural complexity may confer protective effects against cellular toxicity and promote apoptosis in cancer cells. Related compounds have been found to exhibit selective cytotoxicity against tumorigenic cell lines .
Understanding the mechanism of action for this compound involves studying its interactions with biological targets. Research has shown that compounds with similar structures can inhibit specific enzymes and pathways involved in cell proliferation and survival:
- Inhibition of Tyrosine Kinases : Some derivatives have been identified as inhibitors of tyrosine kinases such as CDK2, which play critical roles in cell cycle regulation .
- Reactive Oxygen Species (ROS) Scavenging : The ability of certain derivatives to scavenge ROS indicates potential antioxidant properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to This compound :
- Antimicrobial Efficacy : A study reported that derivatives exhibited antibacterial activity with minimal inhibition concentrations (MICs) ranging from 50 µg/mL against various organisms .
- Cytotoxicity Profiles : Another investigation highlighted selective cytotoxicity against specific tumor cell lines (e.g., WI-38 VA-13), with effective concentrations (EC50 values) ranging from 28 ng/mL to 290 ng/mL for different derivatives .
- Pharmacological Potentials : The compound's potential as a therapeutic agent has been underscored by its ability to modulate key biological pathways involved in disease processes .
Q & A
Q. Q1. What are the key synthetic challenges in preparing 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide, and how can they be addressed methodologically?
A1. The synthesis involves:
- Thiazin ring formation : Requires sulfur-containing reagents (e.g., Lawesson’s reagent) under controlled anhydrous conditions to avoid side reactions. Cyclization temperatures should be optimized (e.g., 80–120°C) to balance yield and purity .
- Ethyl group introduction : Alkylation of the thiazin ring using ethyl halides (e.g., ethyl bromide) in the presence of a base like NaH. Steric hindrance may necessitate prolonged reaction times (12–24 hours) .
- Thioacetamide coupling : Use coupling agents like EDC/HOBt to link the thiol group to the fluorophenylacetamide moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .
Q. Q2. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
A2.
- Primary techniques :
- Data contradiction resolution :
- Cross-validate with elemental analysis (C, H, N, S) to confirm purity.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the fused pyrimido-thiazin ring .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield and selectivity in the alkylation step of the thiazin ring?
A3.
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (80–140°C), solvent polarity (DMF vs. THF), and base strength (NaH vs. KCO). Response surface methodology can identify optimal conditions .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in heterogeneous systems .
Q. Q4. What computational strategies are recommended to predict the compound’s reactivity or binding interactions with biological targets?
A4.
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model the electron-deficient thiazin ring’s susceptibility to nucleophilic attack .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases) by aligning the fluorophenyl group into hydrophobic pockets. Software like AutoDock Vina can predict binding affinities .
Q. Q5. How should researchers address discrepancies in reported bioactivity data across studies?
A5.
- Assay standardization : Compare IC values using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, conflicting antioxidant activity data may arise from varying DPPH radical scavenging protocols .
- Structural analogs : Benchmark against derivatives (see Table 1) to identify substituent-specific trends. The 2-fluorophenyl group may enhance membrane permeability vs. non-fluorinated analogs .
Q. Table 1. Bioactivity comparison of structural analogs
Methodological Design Questions
Q. Q6. What strategies are recommended for designing stability studies under physiological conditions?
A6.
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC at 254 nm. The sulfone group may be sensitive to UV light .
- Plasma stability assays : Incubate with rat plasma (37°C, 24 hours) and quantify parent compound loss using LC-MS/MS. Esterase-mediated hydrolysis of the acetamide group is a potential concern .
Q. Q7. How can researchers validate the compound’s mechanism of action in complex biological systems?
A7.
- CRISPR-Cas9 knockout : Silence putative targets (e.g., kinase X) in cell lines and assess resistance to the compound. A >50% reduction in efficacy confirms target engagement .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics between the compound and purified enzymes. Exothermic binding (ΔH < 0) suggests strong hydrophobic interactions .
Data Analysis and Interpretation
Q. Q8. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?
A8.
- Non-linear regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC/IC.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences (p < 0.05). Outliers from biological replicates should be excluded via Grubbs’ test .
Q. Q9. How should researchers interpret conflicting solubility data across solvents?
A9.
- Hansen solubility parameters : Calculate δ (dispersion), δ (polar), and δ (hydrogen bonding) to rationalize solubility in DMSO (>100 mg/mL) vs. water (<0.1 mg/mL). High δ in water disfavors the hydrophobic thiazin core .
Advanced Synthetic Challenges
Q. Q10. What methodologies are recommended for scaling up the synthesis while maintaining purity?
A10.
- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., alkylation) to improve heat dissipation and reduce byproducts .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to achieve >99% purity via recrystallization. The ethyl group’s hydrophobicity may favor ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
